5-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C13H13Cl2N3O2S and its molecular weight is 346.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivities
Compounds related to 5-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine have been synthesized for various scientific applications, particularly in the field of medicine and pharmacology. For example, some 1H-pyrazole derivatives bearing an aryl sulfonate moiety, similar in structure to the compound , have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. These compounds showed significant activity against both Gram-positive and Gram-negative bacteria and fungi, with some also displaying potent anti-inflammatory properties (Kendre et al., 2013).
Antimicrobial Properties
Another study synthesized novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop effective antibacterial agents. These compounds, which are structurally related to the compound of interest, demonstrated high antimicrobial activities, indicating their potential use in combating bacterial infections (Azab et al., 2013).
Antitubercular and Anticancer Applications
Additionally, benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds showed promising results against various bacterial strains and Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Shingare et al., 2022). Similarly, dihydropyrano[2,3-c]pyrazoles have been synthesized for their potential anticancer properties, showing promising activity against various human cancer cell lines (Nimbalkar et al., 2017).
Green Synthesis Approaches
The focus on green chemistry in synthesizing these compounds is also noteworthy. For instance, a study utilized an acidic and heterogeneous catalyst for the solvent-free synthesis of pyrazoles, highlighting the move towards more environmentally friendly and sustainable chemistry practices (Moosavi‐Zare et al., 2013).
Catalysis and Efficient Synthesis
Efficient synthesis methods using novel catalysts have been developed for pyrazole derivatives. These methods offer advantages like high yields, shorter reaction times, and cleaner profiles, which are essential for practical and industrial applications (Khazaei et al., 2015).
Properties
IUPAC Name |
5-(2,4-dichloro-5-methylphenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2S/c1-9-6-13(12(15)7-11(9)14)21(19,20)17-4-5-18-10(8-17)2-3-16-18/h2-3,6-7H,4-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLPMVBFSHKFDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN3C(=CC=N3)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.